molecular formula C19H17NO6S B11613658 (3E)-6-(ethylsulfonyl)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-6-(ethylsulfonyl)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11613658
M. Wt: 387.4 g/mol
InChI Key: YCQUDSBRJBYOOI-BOPFTXTBSA-N
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Description

(3E)-6-(ethylsulfonyl)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a methoxyphenyl group, and a benzoxazinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-(ethylsulfonyl)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazinone Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazinone core. This can be achieved through the reaction of an o-aminophenol derivative with a suitable carboxylic acid or ester under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction, where the benzoxazinone core is reacted with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-(ethylsulfonyl)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethylsulfonyl group or the methoxyphenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazinone derivatives.

Scientific Research Applications

(3E)-6-(ethylsulfonyl)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of (3E)-6-(ethylsulfonyl)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-6-(methylsulfonyl)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
  • (3E)-6-(propylsulfonyl)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
  • (3E)-6-(ethylsulfonyl)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Uniqueness

(3E)-6-(ethylsulfonyl)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H17NO6S

Molecular Weight

387.4 g/mol

IUPAC Name

6-ethylsulfonyl-3-[(Z)-2-hydroxy-2-(3-methoxyphenyl)ethenyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C19H17NO6S/c1-3-27(23,24)14-7-8-18-15(10-14)20-16(19(22)26-18)11-17(21)12-5-4-6-13(9-12)25-2/h4-11,21H,3H2,1-2H3/b17-11-

InChI Key

YCQUDSBRJBYOOI-BOPFTXTBSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC(=CC=C3)OC)\O

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC(=CC=C3)OC)O

Origin of Product

United States

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